molecular formula C12H13Cl2N3 B1665700 阿林啶 CAS No. 33178-86-8

阿林啶

货号 B1665700
CAS 编号: 33178-86-8
分子量: 270.15 g/mol
InChI 键: OXTYVEUAQHPPMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Alinidine (ST567) is a negative chronotrope developed in the 1970s and 1980s . It causes bradycardia by inhibiting the pacemaker current by altering the maximal channel conductance and voltage threshold . Its development was halted because it was not sufficiently specific for its target .


Synthesis Analysis

Alinidine is an HCN Channel blocker of neuronal I_h, related cardiac I_f channels, and ATP-sensitive K_ir channels . It is an analog of clonidine; a bradycardic and antiarrhythmic agent (sinus tachyarrhythmias) . Alinidine affects physiological markers in conscious dogs .


Molecular Structure Analysis

The molecular formula of Alinidine is C12H13Cl2N3 . Its molecular weight is 270.15 g/mol . The IUPAC name is N - (2,6-dichlorophenyl)- N -prop-2-enyl-4,5-dihydro-1 H -imidazol-2-amine .


Physical And Chemical Properties Analysis

Alinidine is a solid substance stored under inert gas . It is off-white in color and soluble in DMSO . The storage temperature is 2-8°C .

科研应用

降低心率而无需阻断β-肾上腺素受体

Alinidine,一种新型药物,独特地降低心率而无需阻断β-肾上腺素受体,使其在心绞痛和快速心律失常患者中具有潜在用途 (Harron, Riddell, & Shanks, 1981)

冠心病治疗潜力

作为一种慢心率药物,Alinidine在冠心病治疗中显示出潜力。它能够降低静息心率和心脏指数,而不显著改变左心室充盈压力或舒张末期容积指数,这表明即使在左心室功能受损的患者中也有潜在疗效 (Wiegand & Kreuzer, 1987)

对不稳定性心绞痛或心肌梗死患者的影响

在不稳定性心绞痛或心肌梗死患者中,Alinidine表现出降低心率和动脉压的效果,而在心搏量或心输出量方面没有显著变化。这表明它在这些患者群体中的潜在用途 (Simoons & Hugenholtz, 1984)

窦房结抑制机制

Alinidine的作用机制涉及特异性窦房结抑制,表现为对窦房结的选择性作用,而没有负性肌力作用或对钙浓度和心肌收缩的改变 (Millar & Williams, 1981)

对窦房结细胞的电生理效应

Alinidine降低了兔窦房结细胞的自发频率,影响离子电流,如慢内向电流(Is)、外向电流(Ik)和超极化激活内向电流(Ih),从而有助于其负性心率作用 (Satoh & Hashimoto, 1986)

心绞痛疗效

临床试验显示,Alinidine减少了心绞痛发作次数,并改善了心绞痛患者的运动耐受性。其降低心率的特性有助于减少缺血性ST段压低,表明其在心绞痛管理中的潜在作用 (Meinertz et al., 1983)

提议的第五类抗心律失常作用

Alinidine的独特作用方式,特别是其限制阴离子电流,表明它可能代表一种新的第五类抗心律失常作用。这一发现对于其在心律失常管理中的潜在影响具有重要意义 (Millar & Williams, 1981)

对心脏起搏器活动的影响

Alinidine在存在铯的情况下的慢心率作用,证实了其在调节心脏起搏器活动中的作用。这支持了其在需要降低心率的情况下的使用 (Dennis & Williams, 1986)

改善缺血性心肌灌注和功能

在诱导心肌缺血的猪的研究中,Alinidine通过降低心率和有利地重新分配血流来改善心肌灌注和功能。这凸显了其在缺血性心脏病情况下的治疗潜力 (Schamhardt, Verdouw, & Saxena, 1981)

高需氧心肌缺血的代谢反应

Alinidine在高需氧心肌缺血中显示出对氧提取的积极影响,并减少了厌氧代谢的迹象。这表明其在管理心肌氧供至关重要的情况下的作用 (Hanet et al., 1989)

心脏患者的电生理和抗心绞痛作用

在心脏患者中,阿林啶表现出与其他减慢心率药物不同的特定电生理特性。它有效地减少心绞痛发作并改善运动耐受性,突显了它在心脏治疗中的潜力 (Meinertz, Kasper, & Jähnchen, 1987)

Safety And Hazards

Clonidine, a drug similar to Alinidine, is relatively safe, and even at toxic doses, mortality is rare . Most morbidity or mortality arises from airway problems instead of cardiovascular issues, and the medication can be associated with CNS morbidity (depression) and cardiorespiratory compromise .

未来方向

HCN channels, which Alinidine acts upon, offer excellent opportunities for the development of novel anticonvulsant, anaesthetic, and analgesic drugs . The design of agents that selectively target each of the four HCN channel isoforms is an important goal for future drug development .

性质

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYVEUAQHPPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022571
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alinidine

CAS RN

33178-86-8
Record name Alinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33178-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alinidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alinidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alinidine
Reactant of Route 2
Reactant of Route 2
Alinidine
Reactant of Route 3
Alinidine
Reactant of Route 4
Reactant of Route 4
Alinidine
Reactant of Route 5
Alinidine
Reactant of Route 6
Reactant of Route 6
Alinidine

Citations

For This Compound
1,010
Citations
JS Millar, EMV Williams - Cardiovascular Research, 1981 - academic.oup.com
… The dose-response relation between alinidine and frequency is not altered by atropine. and alinidine does not block the positive chronotropic action of isoprenaline. Alinidine has no …
Number of citations: 63 academic.oup.com
T OPTHOF, JJ DUIVENVOORDEN… - Cardiovascular …, 1986 - academic.oup.com
… pattern in the presence of alinidine; (b) investigate … to alinidine; (c) find evidence for the interference of alinidine with anionic current; and (d) find evidence for the interference of alinidine …
Number of citations: 20 academic.oup.com
PD Dennis, EMV Williams - Cardiovascular research, 1986 - academic.oup.com
… if), alinidine still … alinidine the curve relating heart rate to alinidine concentration in the presence of caesium was parallel to that observed in its absence. It is concluded that the alinidine …
Number of citations: 8 academic.oup.com
DJ Snyders, PP Van Bogaert - Pflügers Archiv, 1987 - Springer
… alinidine reduces the slope of the diastolic depolarization in sinoatrial tissue and Purkinje fibers. In short Purkinje fibers of sheep, alinidine … (2) Ionophoretic injections of alinidine caused …
Number of citations: 46 link.springer.com
H Satoh, K Hashimoto - European journal of pharmacology, 1986 - Elsevier
… effects of alinidine on rabbit sino-atrial node cells were examined. Alinidine was applied in … node were decreased in the presence of alinidine concentrations higher than 10 and 100 p,g/…
Number of citations: 35 www.sciencedirect.com
DWG Harron, K Jady, JG Riddell… - Journal of …, 1982 - journals.lww.com
… , 40, and 80 mg) of alinidine, and supine and standing heart rate by 80 mg alinidine. The maximum … was significantly reduced by alinidine, 80 mg. A comparison of the effects of placebo, …
Number of citations: 34 journals.lww.com
HC Schamhardt, PD Verdouw… - Journal of Cardiovascular …, 1981 - journals.lww.com
We studied the effect of alinidine on myocardial perfusion and function in 10 open-chest pigs with left anterior descending coronary artery (LAD) stenosis. Following LAD stenosis the …
Number of citations: 53 journals.lww.com
DWG Harron, JG Riddell, RG Shanks - The Lancet, 1981 - Elsevier
… that oral administration of alinidine significantly reduced exercise tachycardia. mg alinidine reduced an exercise tachycardia to the same extent as 40 mg propranolol. Alinidine had less …
Number of citations: 34 www.sciencedirect.com
C Lillie, W Kobinger - European Journal of Pharmacology, 1983 - Elsevier
Two new substances, alinidine (St 567) and AQ-A 39, previously described as ‘specific bradycardic agents’ were investigated with respect to their effects on the rate of electrical …
Number of citations: 31 www.sciencedirect.com
W Traunecker, A Walland - Archives internationales de …, 1980 - europepmc.org
Alinidine (St 567, 2-[N-allyl-N-(2, 6-dichlorophenyl)-amino]-2-imidazoline), the N-allyl derivative of clonidine which causes a specific bradycardia at the sinus node, has been …
Number of citations: 30 europepmc.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。